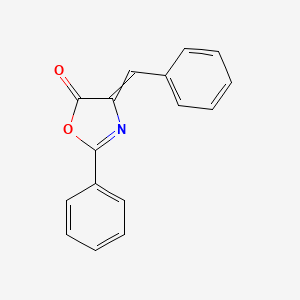
4-Benzal-2-phenyl-5-oxazolone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Benzal-2-phenyl-5-oxazolone is a useful research compound. Its molecular formula is C16H11NO2 and its molecular weight is 249.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
Chemical Structure and Synthesis
4-Benzal-2-phenyl-5-oxazolone, also known as 4-benzylidene-2-phenyl-1,3-oxazol-5-one, has the molecular formula C16H11NO2 and a molecular weight of 249.26 g/mol. The compound features a five-membered oxazolone ring, which is crucial for its biological activity.
The synthesis of this compound typically involves the condensation of benzoyl glycine with aromatic aldehydes under acidic conditions. Various methods have been reported, including solvent-assisted grinding techniques that enhance yield and efficiency .
Antimicrobial Properties
Research has demonstrated that this compound exhibits significant antimicrobial activity. A study evaluated its efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The results showed notable inhibition zones, indicating potent antibacterial effects . The compound's structure allows it to interact effectively with microbial targets, making it a candidate for further development as an antimicrobial agent.
Anticancer Potential
The oxazolone moiety has been linked to anticancer properties. Several derivatives of this compound have been synthesized and tested for their cytotoxic effects on tumor cell lines. In vitro studies revealed that some derivatives exhibited significant cytotoxicity against cancer cells, suggesting potential applications in cancer therapy .
Table 1: Summary of Biological Activities of this compound Derivatives
| Activity Type | Tested Strains/Cells | Observed Effects |
|---|---|---|
| Antibacterial | Staphylococcus aureus | High inhibition zone at 1 mg/ml |
| Escherichia coli | Significant antibacterial activity | |
| Antifungal | Candida albicans | Moderate antifungal activity |
| Anticancer | Various tumor cell lines | Notable cytotoxic effects |
Analgesic and Anti-inflammatory Effects
Recent studies have highlighted the analgesic and anti-inflammatory properties of this compound derivatives. Some compounds demonstrated better COX-2 inhibition compared to established drugs like celecoxib, indicating their potential as new analgesics . The anti-inflammatory activity was assessed through various pharmacological tests, showing promising results in reducing edema in experimental models .
Peptide Mimetic and Drug Development
The oxazolone ring system serves as a valuable scaffold in medicinal chemistry for designing peptide mimetics and enzyme inhibitors. The ability of this compound to mimic peptide structures opens avenues for developing novel therapeutic agents targeting specific biological pathways .
Case Studies
- Antimicrobial Activity Study : A series of synthesized oxazolone derivatives were screened against common pathogens. The study reported that most compounds were highly active against Staphylococcus aureus and Bacillus subtilis, showcasing the potential of these derivatives in treating bacterial infections .
- Cytotoxicity Evaluation : In another study focusing on anticancer properties, several oxazolone derivatives were tested against various human cancer cell lines. The results indicated that certain compounds had IC50 values lower than standard chemotherapeutics, suggesting their viability as anticancer agents .
属性
分子式 |
C16H11NO2 |
|---|---|
分子量 |
249.26 g/mol |
IUPAC 名称 |
4-benzylidene-2-phenyl-1,3-oxazol-5-one |
InChI |
InChI=1S/C16H11NO2/c18-16-14(11-12-7-3-1-4-8-12)17-15(19-16)13-9-5-2-6-10-13/h1-11H |
InChI 键 |
VFDOKJVMHZUBTN-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C=C2C(=O)OC(=N2)C3=CC=CC=C3 |
产品来源 |
United States |
Synthesis routes and methods
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













